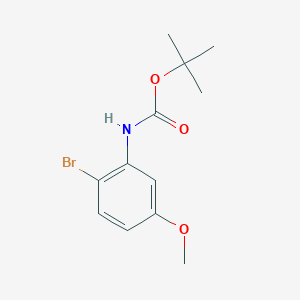

tert-Butyl (2-bromo-5-methoxyphenyl)carbamate

Beschreibung

tert-Butyl (2-bromo-5-methoxyphenyl)carbamate (CAS: 169303-80-4) is a carbamate-protected aniline derivative featuring bromo and methoxy substituents on the aromatic ring. It serves as a critical intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of bioactive molecules. The tert-butyl carbamate (Boc) group acts as a protective moiety for the amine functionality, enhancing stability during synthetic transformations . Its structural features, including the electron-donating methoxy group and electron-withdrawing bromo substituent, make it a versatile building block in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

tert-butyl N-(2-bromo-5-methoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(15)14-10-7-8(16-4)5-6-9(10)13/h5-7H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXDARRAQAAGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50578067 | |

| Record name | tert-Butyl (2-bromo-5-methoxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169303-80-4 | |

| Record name | tert-Butyl (2-bromo-5-methoxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions

The synthesis can be detailed in several steps:

Preparation of Reaction Mixture :

- Combine 2-bromo-5-methoxyaniline (1 equivalent) with tert-butyl chloroformate (1 equivalent) in dichloromethane.

- Add triethylamine (1 equivalent) to neutralize the hydrochloric acid formed during the reaction.

-

- Conduct the reaction at room temperature for several hours, monitoring completion via thin-layer chromatography (TLC).

-

- After completion, quench the reaction by adding water and extract the organic layer.

- Dry over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.

-

- Purify the crude product using column chromatography or recrystallization from an appropriate solvent to obtain pure tert-butyl (2-bromo-5-methoxyphenyl)carbamate.

Yield and Purity

The yield of this synthesis typically ranges from 60% to 85%, depending on the efficiency of purification methods utilized.

Comparative Analysis with Similar Compounds

To provide a clearer understanding of this compound's synthesis, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Features | Synthesis Method |

|---|---|---|

| tert-Butyl (3-bromo-5-methoxyphenyl)carbamate | Bromine at position 3 instead of position 2 | Similar method using 3-bromo-5-methoxyaniline |

| tert-Butyl (4-bromo-5-methoxyphenyl)carbamate | Bromine at position 4 | Similar method using 4-bromo-5-methoxyaniline |

This table illustrates how slight variations in bromine positioning can affect both synthesis methods and potential biological activity.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (2-bromo-5-methoxyphenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carbamate group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include various substituted carbamates, depending on the nucleophile used.

Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

Reduction Reactions: Products include primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₆BrNO₃

- Molar Mass : 302.16 g/mol

- Storage Conditions : 2-8°C

The compound features a tert-butyl group, a bromo substituent at the 2-position, and a methoxy group at the 5-position of the phenyl ring. This unique arrangement enhances its chemical reactivity and biological activity.

Chemistry

tert-Butyl (2-bromo-5-methoxyphenyl)carbamate serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.

Biology

This compound is utilized as a probe to study enzyme-substrate interactions and protein-ligand binding. The carbamate functional group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The bromine and methoxy groups influence its binding affinity and specificity for biological targets .

Medicine

Research indicates potential applications in drug development, particularly as a prodrug that can be activated in specific biological environments. Its structure suggests that it may interact with enzymes involved in metabolic pathways, making it a candidate for therapeutic exploration against various diseases.

Industry

The compound is also used in the production of specialty chemicals and materials, showcasing its versatility beyond academic research contexts.

Case Study 1: Enzyme Inhibition

A study investigated the interaction of this compound with specific enzymes involved in fungal metabolism. The results indicated that this compound could inhibit enzyme activity significantly, suggesting its potential as an antimycotic agent.

Case Study 2: Drug Development

In a medicinal chemistry context, researchers explored the compound's ability to serve as a prodrug. The findings demonstrated that upon hydrolysis, the compound releases an active amine that interacts with biological targets, enhancing its therapeutic efficacy .

Wirkmechanismus

The mechanism of action of tert-Butyl (2-bromo-5-methoxyphenyl)carbamate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. Additionally, the carbamate group can undergo hydrolysis to release active metabolites that contribute to its overall activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl (2-bromo-5-methoxyphenyl)carbamate with its analogs, focusing on structural variations, physicochemical properties, and applications.

Structural Analogs with Positional Isomerism

Key Insights :

- Positional isomerism (e.g., bromo at 2- vs. 4-position) significantly impacts electronic and steric properties. The 2-bromo-5-methoxy derivative exhibits superior reactivity in palladium-catalyzed cross-couplings due to favorable steric and electronic alignment .

- Methyl substitution (CAS 71026-66-9) reduces polarity compared to methoxy analogs, influencing solubility in nonpolar solvents .

Analogs with Additional Functional Groups

Key Insights :

- Fluorine incorporation (CAS 1150114-27-4) enhances metabolic stability and binding affinity in drug discovery but complicates synthesis due to handling challenges .

- Dual Boc protection (CAS 2365418-98-8) reduces reactivity toward nucleophiles, making it suitable for stepwise deprotection strategies .

Brominated Aliphatic Carbamates

Biologische Aktivität

tert-Butyl (2-bromo-5-methoxyphenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biochemical properties, cellular effects, molecular mechanisms, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound includes a tert-butyl group, a bromo substituent on the phenyl ring, and a methoxy group. The molecular formula is with a molecular weight of approximately 300.15 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Research indicates that this compound interacts with various enzymes, particularly cytochrome P450 enzymes such as CYP1A2, CYP2C19, and CYP2C9. These interactions suggest potential implications for drug metabolism and pharmacokinetics.

Cellular Effects

The compound has been shown to influence several cellular processes:

- Gene Expression : It can modulate the expression of genes involved in detoxification and metabolic pathways.

- Cell Signaling : The compound affects signaling pathways that regulate cellular metabolism and proliferation.

Molecular Mechanism

The mechanism of action involves binding interactions with biomolecules, where the compound may inhibit enzyme activity by interacting with active or allosteric sites. This inhibition can lead to altered metabolic processes in cells, making it a candidate for further investigation in drug development.

Antimicrobial Activity

In studies assessing the antimicrobial properties of this compound, it has demonstrated effectiveness against various bacterial strains. For example, it was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at specific concentrations. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Anticancer Potential

Research has also explored the anticancer potential of this compound. In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the compound induced apoptosis at concentrations ranging from 10 to 50 µM, indicating its potential as an anticancer agent .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | Key Findings |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | Inhibits CYP enzymes; induces apoptosis |

| tert-Butyl N-(2-bromo-5-cyanophenyl)carbamate | Structure | Potential CYP inhibitor | Similar binding profile; distinct biological activities |

| tert-Butyl (3-bromo-5-(tert-butyl)-4-methoxyphenyl)carbamate | Structure | Antimycotic | Exhibits antifungal properties; interacts with fungal metabolism |

Q & A

Basic: What are the common synthetic routes for preparing tert-Butyl (2-bromo-5-methoxyphenyl)carbamate?

Methodological Answer:

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group on a pre-functionalized aromatic ring. A general approach includes:

- Step 1: Bromination of a methoxyphenyl precursor at the ortho position using electrophilic brominating agents (e.g., NBS or Br₂ in the presence of Lewis acids like FeCl₃).

- Step 2: Introduction of the carbamate group via reaction with Boc anhydride [(Boc)₂O] under basic conditions (e.g., DMAP or triethylamine in anhydrous THF) .

- Step 3: Purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product.

Key Considerations: Ensure anhydrous conditions to avoid Boc group hydrolysis. Reaction progress can be monitored by TLC or LC-MS .

Basic: How should researchers purify and characterize this compound?

Methodological Answer:

- Purification: Use flash chromatography with silica gel and a hexane/ethyl acetate gradient. For challenging separations, recrystallization from dichloromethane/hexane mixtures may improve purity .

- Characterization:

- NMR (¹H/¹³C): Confirm the presence of the Boc group (δ ~1.3 ppm for tert-butyl protons) and aromatic protons (δ ~6.5–7.5 ppm). The bromine substituent causes distinct splitting patterns .

- HPLC-MS: Verify molecular weight ([M+H]+ expected ~316 g/mol) and purity (>95%) .

- X-ray Crystallography (if crystalline): Resolve molecular geometry using SHELX programs (e.g., SHELXL for refinement), which are robust for small-molecule structures .

Basic: What are the recommended handling and storage protocols?

Methodological Answer:

- Handling: Use nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of fine particles. Electrostatic discharge precautions are critical if handling in powder form .

- Storage: Store in airtight containers under argon at 2–8°C to prevent Boc group degradation. Desiccants (e.g., silica gel packets) should be included to minimize moisture exposure .

Advanced: How does the bromine substituent influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

The ortho-bromo and para-methoxy groups create competing electronic effects:

- Bromine: Electron-withdrawing via inductive effects, activating the ring for NAS but directing substitution to the meta position relative to itself.

- Methoxy: Electron-donating via resonance, activating the para position.

Experimental Design: To resolve regioselectivity conflicts, perform kinetic studies using model reactions (e.g., with piperidine as the nucleophile). Monitor products via LC-MS and compare with DFT-calculated transition states .

Advanced: What strategies optimize Suzuki-Miyaura coupling reactions with this carbamate?

Methodological Answer:

- Catalyst System: Use Pd(PPh₃)₄ (2–5 mol%) with K₂CO₃ as a base in toluene/water (3:1) at 80–100°C .

- Protection of Amine: The Boc group prevents unwanted coordination to palladium, improving yield.

- Troubleshooting: If coupling fails, replace bromine with a triflate leaving group (e.g., using Tf₂O/pyridine). Confirm boronic acid compatibility via control reactions .

Advanced: How should researchers address contradictions in reported reaction yields for similar substrates?

Methodological Answer:

Discrepancies often arise from:

- Purity of Starting Materials: Trace moisture or residual solvents (e.g., DMF) can inhibit reactions. Use Karl Fischer titration to verify anhydrous conditions .

- Catalytic Efficiency: Screen alternative catalysts (e.g., XPhos Pd G3 vs. PdCl₂(dppf)) and compare turnover numbers.

- Data Validation: Replicate literature procedures exactly, and report yields as an average of ≥3 trials with error margins .

Advanced: What experimental conditions destabilize the Boc group in this compound?

Methodological Answer:

- Acidic Conditions: Exposure to TFA or HCl (even in trace amounts) cleaves the Boc group. Stability tests (e.g., TLC monitoring in 1% TFA/DCM) confirm degradation thresholds .

- Thermal Stress: Heating above 60°C in polar aprotic solvents (e.g., DMSO) accelerates decomposition. Use TGA-DSC to determine safe temperature ranges .

Advanced: How can computational methods predict intermolecular interactions in crystallography studies?

Methodological Answer:

- Hydrogen Bond Analysis: Use Mercury CSD or CrystalExplorer to map H-bond networks from X-ray data. Compare with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level) .

- Halogen Bonding: The bromine atom may participate in X···π interactions. Hirshfeld surface analysis quantifies these contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.